molecular formula C9H8BrIO B14811091 1-Bromo-2-cyclopropoxy-3-iodobenzene

1-Bromo-2-cyclopropoxy-3-iodobenzene

Cat. No.: B14811091
M. Wt: 338.97 g/mol
InChI Key: MOTHHTVVLWNZIT-UHFFFAOYSA-N
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Description

1-Bromo-2-cyclopropoxy-3-iodobenzene is an organic compound with the molecular formula C9H8BrIO It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and cyclopropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromochlorohydantoin and paraiodoaniline in the presence of absolute ethyl alcohol . The reaction proceeds under controlled conditions to ensure the selective introduction of the bromine and iodine atoms.

Industrial Production Methods

Industrial production of 1-Bromo-2-cyclopropoxy-3-iodobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs. The process typically includes steps such as bromination, iodination, and cyclopropoxylation, followed by purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-cyclopropoxy-3-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and organoboron compounds are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield cyclopropoxy-substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Bromo-2-cyclopropoxy-3-iodobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound can be used in the design of biologically active molecules, such as pharmaceuticals and agrochemicals. Its derivatives may exhibit interesting biological activities.

    Medicine: Research into its potential medicinal properties includes the development of new drugs and therapeutic agents. Its structure allows for modifications that can enhance biological activity and selectivity.

    Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 1-Bromo-2-cyclopropoxy-3-iodobenzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various pathways, such as nucleophilic substitution or coupling reactions. The molecular targets and pathways involved include the activation of the benzene ring and the formation of reactive intermediates that facilitate the desired transformations.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-iodobenzene: Similar in structure but lacks the cyclopropoxy group. It is used in similar types of reactions and applications.

    1-Bromo-2-iodobenzene: Another similar compound without the cyclopropoxy group. It is also used in organic synthesis and research.

    3-Bromoiodobenzene: A positional isomer with different substitution patterns on the benzene ring.

Uniqueness

1-Bromo-2-cyclopropoxy-3-iodobenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C9H8BrIO

Molecular Weight

338.97 g/mol

IUPAC Name

1-bromo-2-cyclopropyloxy-3-iodobenzene

InChI

InChI=1S/C9H8BrIO/c10-7-2-1-3-8(11)9(7)12-6-4-5-6/h1-3,6H,4-5H2

InChI Key

MOTHHTVVLWNZIT-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC=C2I)Br

Origin of Product

United States

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